tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate
Description
tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate (CAS: 253185-44-3) is a benzazepine-derived compound featuring a seven-membered azepine ring fused to a benzene ring. The molecule is substituted with a tert-butoxycarbonyl (Boc) carbamate group at the 1-position and a ketone at the 2-position. This structure serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and cardiovascular systems. Its molecular formula is C₁₅H₂₀N₂O₃ (MW: 276.34 g/mol), with a purity of ≥95% and a melting point range of 146–147°C .
Properties
IUPAC Name |
tert-butyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-11-7-5-4-6-10(11)8-9-16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDJPLKKXPFXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856856 | |
| Record name | tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253185-44-3 | |
| Record name | Carbamic acid, (2,3,4,5-tetrahydro-2-oxo-1H-3-benzazepin-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253185-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate typically involves the reaction of a suitable benzoazepine precursor with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, similar compounds have been studied as potential treatments for cardiovascular diseases and other medical conditions .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in chemical synthesis makes it valuable for the manufacture of various products .
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine/Acetamide-Substituted Derivatives
Compound 2d : tert-Butyl 4-[2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetyl]piperazine-1-carboxylate
Compound 2o : 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide dihydrochloride
Comparison : The addition of a piperazine-acetamide side chain (2d, 2o) increases molecular weight and polarity, altering solubility and bioavailability. The hydrochloride salt (2o) exhibits higher thermal stability but lower synthetic yield (36–46%) due to deprotection steps .
Methyl and Dimethyl Substitutions
- Compound 3c : tert-Butyl {2-[2-(3,3-dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetamido]ethyl}(methyl)carbamate
Functional Group Variations
Amino and Carbamate Derivatives
Compound 2c : tert-Butyl {2-[2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetamido]ethyl}carbamate
- Compound SY269138: tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate Molecular Formula: C₁₆H₂₂N₂O₃ (MW: 290.36 g/mol) Purity: 98% (HPLC) .
Comparison: The amino substitution at the 3-position (SY269138) reduces steric hindrance, facilitating interactions with biological targets like angiotensin-converting enzyme (ACE), as seen in benazepril analogs .
Stereochemical Variations
- (S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate Molecular Formula: C₁₆H₂₂N₂O₃ (MW: 290.36 g/mol) Optical Rotation: [α]D²⁵ = +15° (c = 1, CHCl₃) Bioactivity: Used as a chiral intermediate in ACE inhibitors .
Comparison : The (S)-configuration is critical for binding to ACE, with enantiomeric excess (>98%) ensuring pharmacological efficacy .
Q & A
Q. What are the established synthetic routes for tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate, and how are yields optimized?
The compound is typically synthesized via carbamate-protection strategies. For example, tert-butyl carbamates are often prepared using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions. A key intermediate involves coupling 2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepine with Boc-protecting groups. Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to achieve yields >80% .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : and NMR confirm structural integrity. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in NMR, while the carbonyl (C=O) of the carbamate resonates at ~155 ppm in NMR .
- HPLC : Purity is assessed using reverse-phase HPLC (e.g., C18 columns, 254 nm detection), with retention times (e.g., ~2.33 min) and peak symmetry indicating homogeneity .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ = 391 m/z for derivatives) .
Q. How should this compound be stored to ensure stability, and what are its incompatibilities?
Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may degrade the carbamate group. Stability studies suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in intramolecular α-amidoalkylation reactions using this carbamate?
Diastereoselectivity is controlled by steric and electronic effects. For example, iodolactamization of tert-butyl carbamate intermediates (e.g., in CCR2 antagonist synthesis) leverages chiral centers and reaction conditions (e.g., –20°C, THF) to favor specific stereoisomers. Transition-state modeling and DFT calculations guide solvent and catalyst selection to optimize enantiomeric excess (ee >90%) .
Q. What role does hydrogen bonding play in the crystal packing of derivatives, and how does this influence physicochemical properties?
X-ray crystallography of related carbamates reveals intermolecular N–H···O hydrogen bonds between the carbamate NH and adjacent carbonyl groups, forming a 3D network. This impacts solubility and melting points (e.g., 75°C for a derivative in ). Such interactions are critical for designing co-crystals or improving bioavailability in drug development .
Q. How is this compound utilized in the synthesis of bioactive molecules (e.g., antitrypanosomal agents or CCR2 antagonists)?
The carbamate acts as a key intermediate in multi-step syntheses:
- Antitrypanosomal Agents : Derivatives like (E/Z)-2-[5-(methoxyimino)-2-oxo-tetrahydroazepinyl]acetamide show activity against Trypanosoma cruzi (IC <1 µM) via inhibition of parasite-specific enzymes .
- CCR2 Antagonists : Enantioselective synthesis of benzodiazepine-carbamate hybrids (e.g., ) targets inflammatory diseases by blocking chemokine receptor interactions .
Methodological Considerations
| Parameter | Example Data | Source |
|---|---|---|
| Synthetic Yield | 79–95% (dependent on step) | |
| Purity (HPLC) | 93.7–98.4% | |
| Melting Point | 75–229°C (varies by derivative) | |
| Stability | >12 months at 2–8°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
